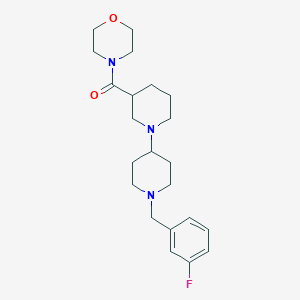![molecular formula C20H23ClN2O3 B5307127 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine](/img/structure/B5307127.png)
4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective antagonist of the serotonin 5-HT1B receptor and has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine involves its selective antagonism of the serotonin 5-HT1B receptor. This receptor is located in the brain and is involved in the regulation of serotonin release. By blocking the 5-HT1B receptor, the compound can modulate the release of serotonin and other neurotransmitters, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective antagonism of the serotonin 5-HT1B receptor. The compound has been shown to modulate the release of serotonin and other neurotransmitters, leading to its potential therapeutic effects. It has been studied for its potential use in the treatment of migraine headaches, depression, anxiety, and addiction.
実験室実験の利点と制限
The advantages of using 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine in lab experiments include its high affinity for the serotonin 5-HT1B receptor, which makes it a potent and selective antagonist. The compound has been extensively studied for its potential therapeutic applications, and its synthesis method is reported to yield high purity and high yield. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
The future directions for research on 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine include its further study for its potential therapeutic applications. The compound has been shown to have potential in the treatment of migraine headaches, depression, anxiety, and addiction, and further studies are needed to determine its safety and efficacy. Additionally, the compound's potential use in the treatment of other neurological and psychiatric disorders should be explored. Finally, the development of new synthesis methods and analogs of the compound should be pursued to improve its potency and selectivity.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its high affinity for the serotonin 5-HT1B receptor makes it a potent and selective antagonist, and it has been studied for its potential use in the treatment of migraine headaches, depression, anxiety, and addiction. Further studies are needed to determine its safety and efficacy, and the development of new synthesis methods and analogs should be pursued to improve its potency and selectivity.
合成法
The synthesis of 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine involves the reaction of 2-chlorobenzoyl chloride with 5-(2-furanyl)-3-piperidinone in the presence of a base to form the intermediate 5-(2-chlorobenzoyl)-2-furancarboxaldehyde. This intermediate is then reacted with morpholine in the presence of an acid catalyst to give the final product. The yield of the synthesis method is reported to be high, and the purity of the compound can be achieved through recrystallization.
科学的研究の応用
The scientific research application of 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine is primarily focused on its potential therapeutic applications. The compound has been shown to have a high affinity for the serotonin 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and pain. It has been studied for its potential use in the treatment of migraine headaches, depression, anxiety, and addiction.
特性
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-(3-morpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-17-6-2-1-5-16(17)18-7-8-19(26-18)20(24)23-9-3-4-15(14-23)22-10-12-25-13-11-22/h1-2,5-8,15H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGOGUPTYNUFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)
![3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5307049.png)
amine hydrochloride](/img/structure/B5307057.png)
![3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol](/img/structure/B5307064.png)
![N-[2-({[(3-methoxyphenyl)amino]carbonyl}amino)-6-methylphenyl]-2-methylpropanamide](/img/structure/B5307076.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5307091.png)
![benzyl 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoate](/img/structure/B5307099.png)

![8-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5307115.png)
![1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one](/img/structure/B5307118.png)

![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine](/img/structure/B5307123.png)
![N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5307136.png)
![2-{4-[3-(4-chlorobenzoyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5307139.png)